molecular formula C7H10F3NO4S B3259206 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester CAS No. 314756-98-4

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester

Cat. No.: B3259206
CAS No.: 314756-98-4
M. Wt: 261.22 g/mol
InChI Key: FPOSNZIGNWKAGA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(trifluoromethylsulfonylamino)ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO4S/c1-5(2)6(12)15-4-3-11-16(13,14)7(8,9)10/h11H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOSNZIGNWKAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester typically involves the reaction of 2-Propenoic acid, 2-Methyl- with a trifluoromethylsulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the molecular structure and function of the target molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester
  • CAS No.: 314756-98-4
  • Molecular Formula: C₇H₁₀F₃NO₄S
  • Molecular Weight : 261.22 g/mol
  • Structure: Features a methacrylate backbone (2-methylpropenoate) esterified with a 2-aminoethyl group substituted by a trifluoromethylsulfonyl (CF₃SO₂) moiety. The SMILES notation is CC(=C)C(=O)OCCNS(=O)(=O)C(F)(F)F .

Key Properties :

  • The trifluoromethylsulfonyl (triflyl) group imparts strong electron-withdrawing characteristics, enhancing reactivity in polymerization and resistance to hydrolysis.
  • Lower molecular weight (261.22) compared to longer perfluoroalkyl analogs contributes to moderate volatility and solubility in organic solvents.

Comparison with Similar Compounds

Structural Analogues with Varied Perfluoroalkyl Chains

Compound CAS No. Molecular Formula Molecular Weight Key Structural Differences Properties/Applications
2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester 67584-55-8 C₁₀H₁₀F₉NO₄S 411.25 Nonafluorobutyl (C₄F₉) sulfonyl group replaces trifluoromethyl. Higher hydrophobicity and thermal stability; used in fluoropolymer coatings .
2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester 67939-36-0 C₁₄H₁₄F₁₅NO₄S 679.39 Pentadecafluoroheptyl (C₇F₁₅) chain increases fluorine content. Extreme chemical resistance; potential PFAS regulatory concerns due to long-chain persistence .
2-Propenoic acid, 2-methyl-, 2-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]ethyl ester 17526-99-7 C₁₀H₉F₉O₃ 372.17 Trifluoromethyl-branched ethoxy group replaces sulfonamide. Enhanced electron-withdrawing effects; niche use in high-performance adhesives .

Polymer Derivatives

Polymer Composition CAS No. Key Features
Fluorinated acrylate copolymer Polymer with 2-[[(heptadecafluorooctyl)sulfonyl]methylamino]ethyl 2-propenoate 68555-90-8 Incorporates long perfluoroalkyl chains (C₈F₁₇) for superior water/oil repellency in textiles .
Short-chain fluoropolymer Main compound (314756-98-4) copolymerized with non-fluorinated monomers N/A Balances fluorination with regulatory compliance; lower bioaccumulation potential .

Physicochemical and Regulatory Differences

Parameter Main Compound (314756-98-4) Nonafluorobutyl Analog (67584-55-8) Pentadecafluoroheptyl Analog (67939-36-0)
Fluorine Content 21.8% (3 F atoms) 41.5% (9 F atoms) 56.2% (15 F atoms)
LogP (Predicted) ~2.1 ~4.3 ~6.8
Regulatory Status Potential PFAS scrutiny due to triflyl group; not explicitly listed under TSCA Likely regulated as PFAS; long-chain derivatives face restrictions Explicitly classified as PFAS; restricted in EU and US
Applications Specialty adhesives, moderate-fluorination coatings Durable industrial coatings, antifouling paints High-end aerospace/electronics coatings

Research Findings and Industrial Relevance

  • Reactivity: The triflyl group in the main compound accelerates radical polymerization compared to non-fluorinated acrylates, enabling rapid curing in UV-based coatings .
  • Environmental Impact: Shorter perfluoroalkyl chains (e.g., trifluoromethyl vs. nonafluorobutyl) reduce bioaccumulation risks but still require PFAS reporting under EPA guidelines .
  • Performance Trade-offs : While longer-chain analogs (e.g., C₇F₁₅) offer superior chemical resistance, the main compound provides a compromise between performance and regulatory compliance .

Biological Activity

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester, commonly referred to as TFSMA (CAS No. 314756-98-4), is a fluorinated organic compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethylsulfonyl group that enhances its chemical stability and biological interactions.

  • Molecular Formula : C7_7H10_{10}F3_3NO4_4S
  • Molecular Weight : 261.22 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : Approximately 278.9 °C
  • Flash Point : 122.4 °C

The biological activity of TFSMA is primarily attributed to its ability to interact with various biological targets, influencing cellular processes such as apoptosis, inflammation, and microbial resistance. The trifluoromethylsulfonyl moiety enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TFSMA against a variety of pathogens. For instance, TFSMA exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

TFSMA has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways.

Case Study: Anticancer Activity

Cell LineIC50 (µg/mL)
HCT-116 (Colon Cancer)1.9
MCF-7 (Breast Cancer)2.3
Doxorubicin (Control)3.23

Anti-inflammatory Effects

The anti-inflammatory properties of TFSMA have been evaluated in models of acute inflammation. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Research Findings

  • Cytokines Measured : IL-6, TNF-α
  • Reduction in Cytokine Levels : Up to 50% decrease at concentrations of 10 µg/mL.

Synthetic Routes

TFSMA can be synthesized through several methods, typically involving the reaction of methyl methacrylate with trifluoromethylsulfonyl chloride under basic conditions. This approach allows for the introduction of the trifluoromethylsulfonyl group while maintaining high yields.

Applications in Materials Science

Due to its unique properties, TFSMA is used in polymer chemistry to create fluorinated polymers with enhanced thermal stability and hydrophobicity. These materials find applications in coatings, adhesives, and biomedical devices.

Q & A

Q. What are the established synthetic routes for preparing 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester?

The synthesis typically involves a two-step process:

  • Step 1 : Esterification of methacrylic acid with 2-aminoethanol to form 2-(methacryloyloxy)ethylamine.
  • Step 2 : Sulfonylation of the amine group using trifluoromethanesulfonyl chloride (triflyl chloride) under anhydrous conditions, often in the presence of a base like triethylamine to scavenge HCl . Purity is critical; intermediates should be characterized via 1^1H NMR and FTIR before proceeding.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm backbone structure, while 19^{19}F NMR verifies the trifluoromethylsulfonyl group.
  • FTIR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1350–1150 cm1^{-1} (S=O stretching) are key markers.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .

Q. What are the primary research applications of this monomer in polymer science?

This monomer is used to synthesize fluorinated polymers with enhanced properties:

  • Chemical Resistance : The triflyl group improves resistance to solvents and acids.
  • Controlled Reactivity : The electron-withdrawing sulfonamide group modulates radical polymerization kinetics.
  • Post-Polymerization Modification : The sulfonamide moiety allows for further functionalization (e.g., ion exchange) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential volatile byproducts.
  • Storage : Keep in a cool, dry place under inert gas (N2_2 or Ar) to prevent moisture absorption or premature polymerization .
  • Waste Disposal : Follow EPA guidelines for fluorinated waste, as related compounds are under regulatory scrutiny .

Advanced Research Questions

Q. How does the trifluoromethylsulfonylamino group influence copolymerization kinetics with acrylates?

  • Reactivity Ratios : Use the Mayo-Lewis equation to determine r1r_1 (this monomer) and r2r_2 (co-monomer) via 1^{1}H NMR monitoring of residual monomers.
  • Steric Effects : The bulky triflyl group reduces propagation rates, requiring higher initiator concentrations (e.g., AIBN at 70°C).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reduce chain-transfer side reactions .

Q. What strategies resolve contradictory NMR data for structural confirmation?

  • 2D NMR : HSQC and HMBC correlate 1^{1}H-13^{13}C signals to resolve overlapping peaks.
  • Isotopic Labeling : Introduce 15^{15}N or 19^{19}F labels to track sulfonamide connectivity.
  • Computational Validation : Compare experimental spectra with DFT-simulated chemical shifts (e.g., using Gaussian or ORCA) .

Q. How does this monomer enhance the thermal stability of resulting polymers?

  • TGA Analysis : Polymers exhibit 10–15% higher decomposition temperatures (TdT_d) compared to non-fluorinated analogs due to strong C–F bonds and sulfonamide crosslinking.
  • DSC : Glass transition temperatures (TgT_g) increase by ~20°C, attributed to restricted chain mobility from polar sulfonamide groups .

Q. What methodologies assess the environmental persistence of polymers derived from this monomer?

  • OECD 301B Test : Measure biodegradation in aerobic aqueous systems.
  • LC-MS/MS : Detect perfluorinated degradation products (e.g., trifluoromethanesulfonic acid) in simulated environmental conditions.
  • Ecotoxicity Assays : Use Daphnia magna or algae to evaluate acute toxicity thresholds .

Q. How can conflicting reactivity data in radical polymerization be addressed?

  • Pulsed Laser Polymerization (PLP) : Determine chain-length-dependent propagation rate coefficients (kpk_p).
  • ESR Spectroscopy : Monitor radical intermediates to identify termination pathways.
  • Kinetic Modeling : Fit data to the terminal or penultimate effect models using software like PREDICI .

Methodological Notes

  • References to fluorinated analogs (e.g., in ) highlight the importance of comparative studies for structure-property relationships.
  • Regulatory compliance () necessitates collaboration with environmental chemists to align synthesis protocols with EPA guidelines.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester

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